![molecular formula C14H14N4 B2965344 1-(4,6-Dimethylpyrimidin-2-yl)-2-methylbenzimidazole CAS No. 1526608-61-6](/img/structure/B2965344.png)
1-(4,6-Dimethylpyrimidin-2-yl)-2-methylbenzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,6-Dimethylpyrimidin-2-yl)-2-methylbenzimidazole, commonly known as DMPIB, is a heterocyclic organic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the class of benzimidazole derivatives and has a unique chemical structure that makes it an attractive target for researchers.
Mechanism of Action
The mechanism of action of DMPIB is not fully understood, but it is believed to act by inhibiting specific enzymes and proteins involved in various cellular processes. DMPIB has been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell proliferation and differentiation. DMPIB has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
DMPIB has been shown to have various biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes. DMPIB has also been found to reduce the levels of pro-inflammatory cytokines and to increase the levels of anti-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
DMPIB has several advantages for lab experiments. It is a stable compound and can be easily synthesized using standard laboratory techniques. DMPIB is also readily available and can be purchased from commercial suppliers. However, DMPIB has some limitations for lab experiments. It has low solubility in water, which can limit its use in aqueous solutions. Additionally, DMPIB has not been extensively studied in vivo, and its safety and toxicity profile are not well understood.
Future Directions
There are several future directions for the study of DMPIB. One potential direction is to further investigate its anti-cancer properties and to determine its efficacy in vivo. Another potential direction is to study its effects on neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to understand the safety and toxicity profile of DMPIB and to determine its potential for use as a therapeutic agent.
Synthesis Methods
DMPIB can be synthesized using various methods, including the condensation reaction of 2-aminomethylbenzimidazole and 2,4-pentanedione, or by the reaction of 2-methylbenzimidazole-1-carboxaldehyde with 4,6-dimethyl-2-aminopyrimidine. The synthesis of DMPIB requires specific conditions and reagents, and the yield of the final product depends on the reaction conditions.
Scientific Research Applications
DMPIB has shown potential in various scientific research applications. It has been studied for its anti-cancer properties and has been found to inhibit the growth of cancer cells in vitro. DMPIB has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models. Additionally, DMPIB has been studied for its antioxidant properties and has been found to protect against oxidative stress.
properties
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-2-methylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c1-9-8-10(2)16-14(15-9)18-11(3)17-12-6-4-5-7-13(12)18/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOIKISIIHANNRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=NC3=CC=CC=C32)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.